![molecular formula C10H18N4O2 B1490832 2-Azido-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one CAS No. 2098124-16-2](/img/structure/B1490832.png)
2-Azido-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Corrosion Inhibition and Material Protection
Targeted Synthesis of Cadmium(II) Schiff Base Complexes Cadmium(II) Schiff base complexes, synthesized using ligands like 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have shown promise as corrosion inhibitors for mild steel in acidic conditions. Electrochemical analysis indicated that these complexes offer protective coatings, with polymeric complexes exhibiting superior inhibition activity. This discovery bridges the gap between coordination inorganic chemistry and corrosion engineering (Das et al., 2017).
Chemical Synthesis and Structural Analysis
1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone A compound with relevance to 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone was synthesized and characterized. Its thermal stability, crystal structure, and intermolecular contacts were analyzed, with cytotoxicity evaluated, and binding analysis with human serum albumin conducted for potential biological applications (Govindhan et al., 2017).
Photoredox Catalysis
Visible Light Photoredox Alkylazidation of Alkenes A study described a three-component alkene alkylazidation process using sodium azide and heteroarenium salts to produce 2-azido-1-(1,4-dihydropyridin-4-yl)-ethanes, integrating an azido group and a 1,4-dihydropyridin-4-yl group into alkenes. This method presents a practical alternative for alkene difunctionalization, utilizing an electrophilic heteroarenium ion (Yang et al., 2020).
Polymer Science and Dye Chemistry
Naphthalimide Dyes Polymerizable One-Component Visible Light Initiators
Acrylated naphthalimide one-component visible light initiators, containing a piperidin-1-yl group, were synthesized and characterized. Their photopolymerization behavior, photochemical mechanisms, and photopolymerization initiating performance were investigated, indicating their potential in cured film applications (Yang et al., 2018).
Corrosion Inhibition and Biological Activity
Enhanced Pseudo-Halide Promoted Corrosion Inhibition by Zinc(II) Schiff Base Complexes Zinc(II) Schiff base complexes with ligands like N1,N1-dimethyl-N2-(1-(pyridine-2-yl)ethylidene)ethane-1,2-diamine showed enhanced corrosion inhibition properties on mild steel in acidic conditions. They also exhibited antibacterial activity against Staphylococcus aureus and antiproliferative activities against breast cancer cell lines, suggesting a dual role in corrosion protection and biological significance (Das et al., 2019).
properties
IUPAC Name |
2-azido-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-2-16-8-9-5-3-4-6-14(9)10(15)7-12-13-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBGFBPPISLBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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